![molecular formula C15H15ClO2S B7468511 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene](/img/structure/B7468511.png)
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene, also known as DPC 333, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which have been used for a variety of purposes including as antibiotics and anticonvulsants. In
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to a decrease in the production of certain neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 are complex and varied, depending on the specific context in which it is used. In general, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have effects on the nervous system, cardiovascular system, and immune system. It has been shown to decrease the production of certain neurotransmitters, which can lead to a decrease in seizure activity in the brain. It has also been shown to have anti-inflammatory effects, which may be beneficial in certain disease states.
实验室实验的优点和局限性
One advantage of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 in lab experiments is that it is a relatively stable and easy-to-handle compound. It is also relatively inexpensive compared to other compounds that are used for similar purposes. However, one limitation of using 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well established.
未来方向
There are many potential future directions for research on 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 and to develop more specific inhibitors of carbonic anhydrase that could be used for therapeutic purposes. Overall, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 is a promising compound with many potential applications in scientific research.
合成方法
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 can be synthesized using a multi-step process starting with the reaction of 4-chlorobenzyl chloride with sodium methoxide to form 4-chlorobenzyl alcohol. This is then reacted with dimethylsulfone and potassium carbonate to form the desired product, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333.
科学研究应用
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential applications in a variety of scientific research fields, including neuroscience, oncology, and pharmacology. In neuroscience, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been shown to have potential as a treatment for epilepsy and other neurological disorders. In oncology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been studied for its potential as an anti-cancer agent. In pharmacology, 2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene 333 has been used as a tool for studying the activity of certain enzymes and receptors in the body.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO2S/c1-11-3-4-12(2)15(9-11)19(17,18)10-13-5-7-14(16)8-6-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUPHNUUNRFPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfonyl]-1,4-dimethylbenzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B7468428.png)
![17-(3,4-Dimethoxyphenyl)-14-methyl-13-prop-2-enyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B7468434.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3H-phthalazine-1-carboxamide](/img/structure/B7468460.png)
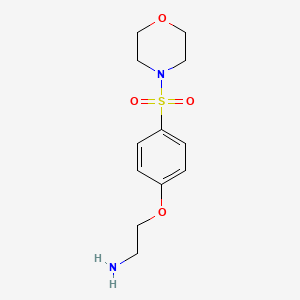
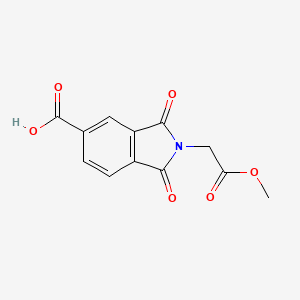

![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
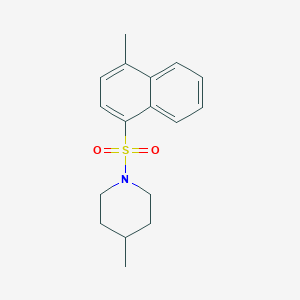
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
![3-[[(4Z)-4-naphthalen-2-ylsulfonylimino-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468517.png)
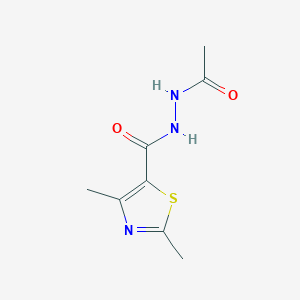
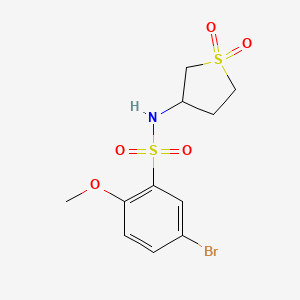
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)